molecular formula C8H5BrN2 B1282205 1-Bromo-2,7-naphthyridine CAS No. 86278-61-7

1-Bromo-2,7-naphthyridine

Cat. No. B1282205
CAS RN: 86278-61-7
M. Wt: 209.04 g/mol
InChI Key: XBFXXISYRBBBJF-UHFFFAOYSA-N
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Description

1-Bromo-2,7-naphthyridine, also known as 1-Bromo-2,7-dihydronaphthalene, is an organic compound that is used in the synthesis of pharmaceuticals, dyes, and other chemicals. It is an important intermediate in the synthesis of a variety of compounds and has been used in a number of scientific research applications.

Scientific Research Applications

Copper-Catalyzed Amination

1-Bromo-2,7-naphthyridine has been utilized in copper-catalyzed amination reactions. Anderson et al. (2010) reported the copper-catalyzed amination of amido-bromo-1,8-naphthyridines using Cu2O and aqueous ammonia at room temperature. This method provided an alternative route to 2,7-diamido-1,8-naphthyridines, demonstrating the potential of this compound in organic synthesis (Anderson et al., 2010).

Amination of Halogeno-Naphthyridines

Haak and Plas (2010) explored the amination of 1-halogeno-2,7-naphthyridines, providing insights into the chemical behavior and reactivity of these compounds, including this compound. They investigated the reaction mechanisms, offering valuable information for chemical synthesis (Haak & Plas, 2010).

Synthesis of Tetrahydro-Naphthyridines

Zlatoidský and Gabos (2009) described a synthesis method for tetrahydro-naphthyridines, where this compound derivatives played a crucial role. Their work highlights the versatility of these compounds in creating complex organic structures (Zlatoidský & Gabos, 2009).

Homolytic Substitution in Organic Synthesis

Plodek et al. (2012) investigated the regioselective homolytic substitution of benzo[c][2,7]naphthyridines, a related compound to this compound. Their research provided insights into the substitution reactions essential for the synthesis of complex organic molecules, potentially applicable to this compound derivatives (Plodek et al., 2012).

Future Directions

The future directions in the study of naphthyridine derivatives like 1-Bromo-2,7-naphthyridine could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications .

Biochemical Analysis

Biochemical Properties

1-Bromo-2,7-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and as a ligand in coordination chemistry . It interacts with various enzymes and proteins, often acting as an inhibitor or modulator. For instance, it has been observed to interact with cytochrome P450 enzymes, affecting their activity and thus influencing metabolic pathways . The nature of these interactions is primarily through the formation of stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis . By modulating the activity of key signaling proteins, this compound can induce changes in gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to manage oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their function . This binding can lead to enzyme inhibition or activation, depending on the target. For instance, this compound has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and modulating immune responses . At high doses, it can induce toxic effects, including oxidative stress, cellular damage, and apoptosis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound can also affect the activity of other enzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions are crucial for its bioavailability and efficacy, as they determine the compound’s concentration at target sites .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interactions with target biomolecules and optimize its therapeutic effects .

properties

IUPAC Name

1-bromo-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFXXISYRBBBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517625
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86278-61-7
Record name 1-Bromo-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,7-naphthyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What role does 1-bromo-2,7-naphthyridine play in the synthesis of sampangine and ascididemin-type pyridoacridines?

A1: this compound serves as the foundational building block upon which the core structure of these alkaloids is constructed []. The bromine atom acts as a handle for further modifications, specifically Suzuki or Negishi cross-coupling reactions. These reactions introduce a ring A scaffold bearing an ester moiety, which is crucial for the final cyclization step to form the desired alkaloid structure [].

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